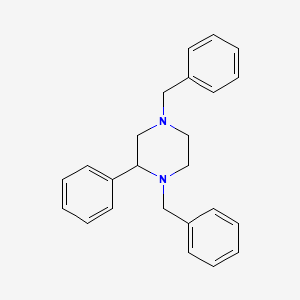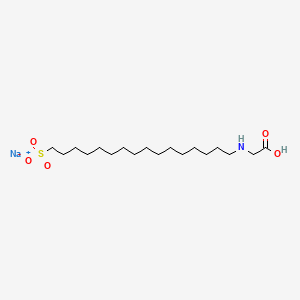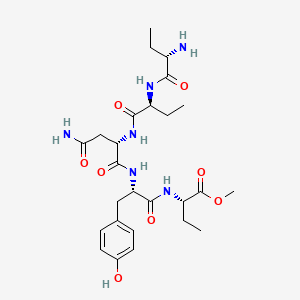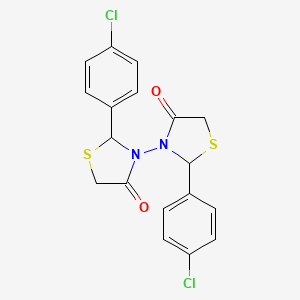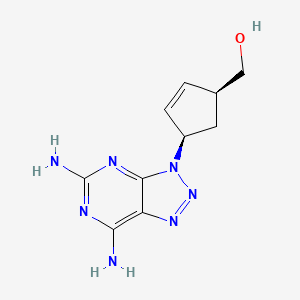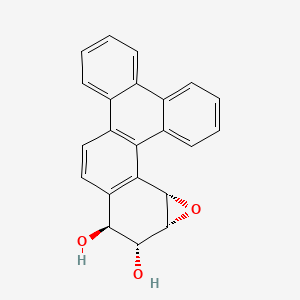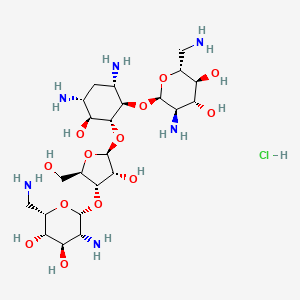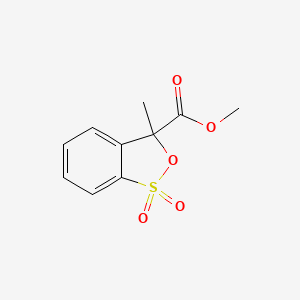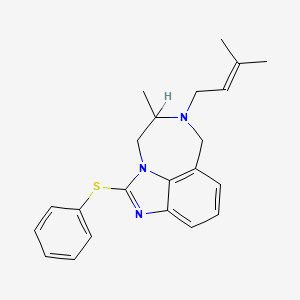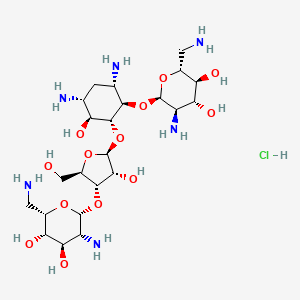
Neomycin B hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neomycin B hydrochloride is an aminoglycoside antibiotic derived from the bacterium Streptomyces fradiae. It is a major component of the neomycin complex, which also includes neomycin A and neomycin C. Neomycin B is known for its potent antibacterial activity, particularly against Gram-negative bacteria, and is commonly used in topical and oral formulations to treat various infections .
準備方法
Synthetic Routes and Reaction Conditions: Neomycin B hydrochloride is primarily produced through the fermentation of Streptomyces fradiae. The fermentation process involves cultivating the bacterium under specific nutrient conditions, either in stationary or submerged aerobic environments. The compound is then isolated and purified from the fermentation broth .
Industrial Production Methods: Industrial production of this compound follows a similar fermentation process. The fermentation broth is subjected to various purification steps, including filtration, precipitation, and chromatography, to isolate neomycin B. The final product is then converted to its hydrochloride salt form for pharmaceutical use .
化学反応の分析
Types of Reactions: Neomycin B hydrochloride undergoes several chemical reactions, including:
Common Reagents and Conditions:
Acid Hydrolysis: Typically involves the use of strong acids like hydrochloric acid under controlled conditions.
Acetylation: Involves acetylating agents such as acetic anhydride in the presence of a catalyst.
Major Products:
Neomycin A and Neobiosamine B: Products of acid hydrolysis.
Mono-N-acetyl-neomycin B: Product of acetylation.
科学的研究の応用
Neomycin B hydrochloride has a wide range of applications in scientific research:
Biology: Employed in research on bacterial ribosome function and protein synthesis inhibition.
Medicine: Utilized in the treatment of bacterial infections, particularly in topical formulations for skin infections and oral formulations for gastrointestinal infections
Industry: Applied in the production of over-the-counter antibiotic ointments and creams.
作用機序
Neomycin B hydrochloride exerts its antibacterial effects by binding to the bacterial ribosome. Specifically, it binds to the 16S rRNA and the S12 protein of the 30S ribosomal subunit. This binding interferes with the decoding site, leading to the inhibition of protein synthesis, which is crucial for bacterial survival .
類似化合物との比較
Neomycin A (Neamine): A component of the neomycin complex with lower antibiotic activity.
Neomycin C: An isomer of neomycin B with similar antibacterial properties.
Paromomycin: Another aminoglycoside antibiotic with a similar mechanism of action but different clinical applications.
Uniqueness: Neomycin B hydrochloride is unique due to its high antibiotic activity compared to other components of the neomycin complex. Its ability to bind to multiple sites on the bacterial ribosome enhances its effectiveness in inhibiting protein synthesis .
特性
CAS番号 |
1406-02-6 |
|---|---|
分子式 |
C23H47ClN6O13 |
分子量 |
651.1 g/mol |
IUPAC名 |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;hydrochloride |
InChI |
InChI=1S/C23H46N6O13.ClH/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;/h5-23,30-36H,1-4,24-29H2;1H/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;/m1./s1 |
InChIキー |
ZDPKKZFBEOYUDO-WQDIDPJDSA-N |
異性体SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.Cl |
正規SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


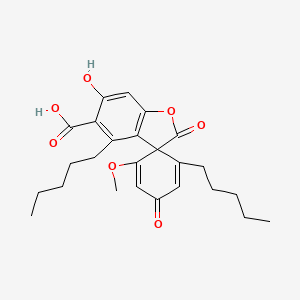
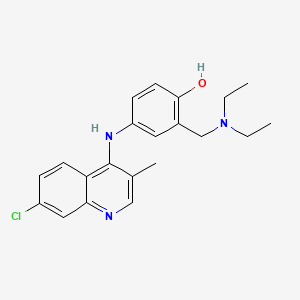
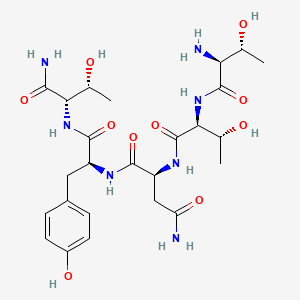
![2-[(2-Chloro-6-methylphenoxy)methyl]oxirane](/img/structure/B12797318.png)
